

# IUPAC name and structure of 3-Ethyl-2-methyl-1-pentene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *3-Ethyl-2-methyl-1-pentene*

Cat. No.: *B012184*

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## Technical Guide: 3-Ethyl-2-methyl-1-pentene

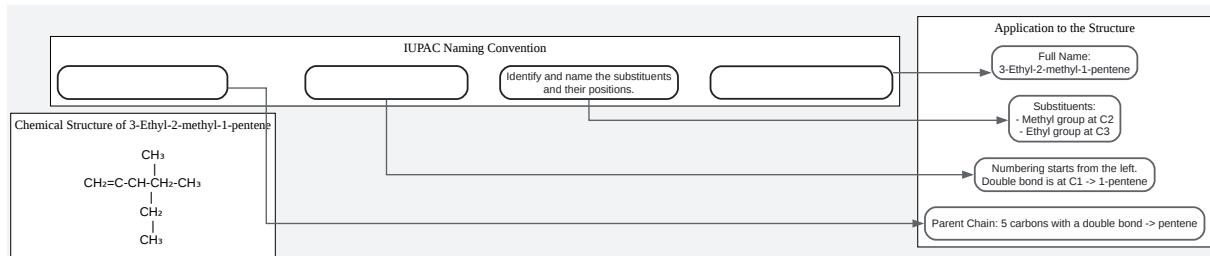
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **3-Ethyl-2-methyl-1-pentene**, including its chemical structure, properties, proposed synthesis protocols, and logical frameworks for its identification and preparation.

## IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **3-Ethyl-2-methyl-1-pentene**.<sup>[1][2][3]</sup> This name is derived from its molecular structure following a systematic set of rules. The structure is an alkene with the molecular formula C<sub>8</sub>H<sub>16</sub>.<sup>[1][4][5]</sup>

The naming logic is based on identifying the longest carbon chain containing the double bond, which is a pentene chain. The chain is numbered starting from the end closest to the double bond, placing the double bond at the first carbon (1-pentene). An ethyl group is located on the third carbon, and a methyl group is on the second carbon.



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Caption: Logical workflow for determining the IUPAC name of **3-Ethyl-2-methyl-1-pentene**.

## Physical and Spectroscopic Data

The key physical and chemical properties of **3-Ethyl-2-methyl-1-pentene** are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value	Reference(s)
CAS Number	19780-66-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>8</sub> H <sub>16</sub>	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	112.21 g/mol	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Boiling Point	109.55 °C	<a href="#">[4]</a>
Melting Point	-112.9 °C	<a href="#">[4]</a>
Density	0.72 g/cm <sup>3</sup>	<a href="#">[4]</a>
Refractive Index	1.4124	<a href="#">[4]</a>
<sup>1</sup> H NMR Spectroscopy	Data available in spectral databases.	<a href="#">[1]</a> <a href="#">[6]</a>
<sup>13</sup> C NMR Spectroscopy	Data available in spectral databases.	<a href="#">[1]</a> <a href="#">[7]</a>
FTIR Spectroscopy	Data available in spectral databases.	<a href="#">[1]</a>
Mass Spectrometry	Data available in spectral databases.	<a href="#">[2]</a>

## Proposed Experimental Protocols for Synthesis

A direct, detailed experimental protocol for the synthesis of **3-Ethyl-2-methyl-1-pentene** is not readily available in the surveyed literature. Therefore, a plausible and robust two-step synthetic route is proposed, commencing with a Grignard reaction to form a tertiary alcohol, followed by an acid-catalyzed dehydration to yield the target alkene.

### Step 1: Synthesis of 3-Ethyl-2-methylpentan-2-ol via Grignard Reaction

This step involves the reaction of a ketone, 2-methyl-3-pentanone, with a Grignard reagent, methylmagnesium bromide, to produce the tertiary alcohol precursor.

**Materials and Reagents:**

- Magnesium turnings
- Anhydrous diethyl ether
- Bromomethane
- 2-Methyl-3-pentanone
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask, reflux condenser, dropping funnel (all oven-dried)
- Stirring apparatus

**Protocol:**

- Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small volume of anhydrous diethyl ether. A solution of bromomethane in anhydrous diethyl ether is added dropwise from the funnel. The reaction is initiated, which may require gentle warming. Once initiated, the remaining bromomethane solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed until most of the magnesium has reacted.
- Reaction with Ketone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 2-methyl-3-pentanone in anhydrous diethyl ether is then added dropwise with vigorous stirring.
- Work-up: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The mixture is then carefully poured into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.

- Extraction and Purification: The resulting mixture is transferred to a separatory funnel. The ether layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3-Ethyl-2-methylpentan-2-ol. The product can be further purified by distillation.

## Step 2: Dehydration of 3-Ethyl-2-methylpentan-2-ol

The tertiary alcohol is dehydrated using a strong acid catalyst to form the target alkene, **3-Ethyl-2-methyl-1-pentene**. Note that this reaction may also produce the isomeric, more substituted alkene (3-ethyl-2-methyl-2-pentene) as a byproduct, in accordance with Zaitsev's rule.

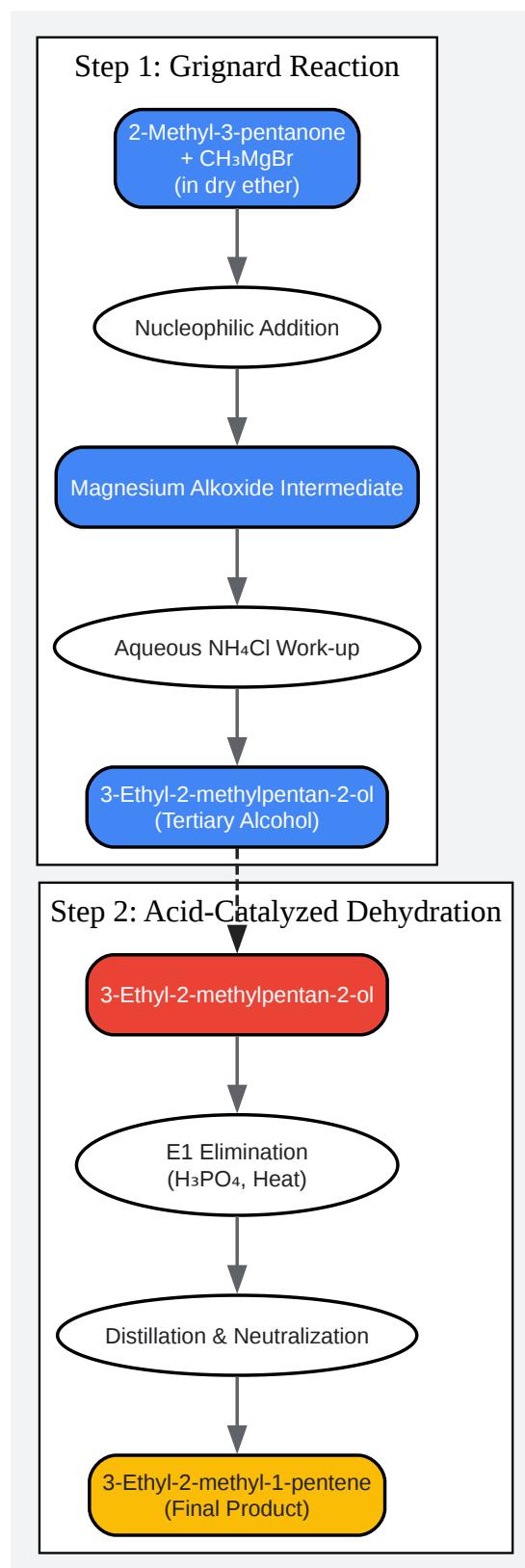
Materials and Reagents:

- 3-Ethyl-2-methylpentan-2-ol (from Step 1)
- Concentrated phosphoric acid (85%) or sulfuric acid
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous calcium chloride ( $\text{CaCl}_2$ )
- Distillation apparatus

Protocol:

- Reaction Setup: In a round-bottom flask, place the 3-Ethyl-2-methylpentan-2-ol and add a catalytic amount of concentrated phosphoric acid (or sulfuric acid) and a few boiling chips.
- Distillation: The flask is fitted with a distillation apparatus. The mixture is heated gently. The alkene product, being more volatile than the starting alcohol, will distill as it is formed. The temperature of the distillate should be monitored and kept below the boiling point of the alcohol to ensure selective distillation of the alkene.
- Work-up: The collected distillate is transferred to a separatory funnel and washed with a saturated sodium bicarbonate solution to neutralize any residual acid. It is then washed with water.

- Drying and Purification: The organic layer is separated and dried over anhydrous calcium chloride. The final product, **3-Ethyl-2-methyl-1-pentene**, can be purified by a final fractional distillation.

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## References

- 1. youtube.com [youtube.com]
- 2. homework.study.com [homework.study.com]
- 3. Dehydration of an alcohol [cs.gordon.edu]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. thestudentroom.co.uk [thestudentroom.co.uk]
- 7. homework.study.com [homework.study.com]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)